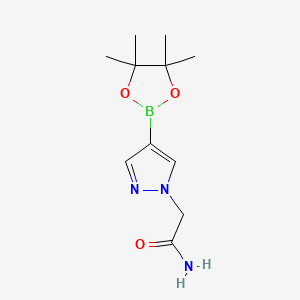

2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetamide

Overview

Description

Compounds containing a 1,3,2-dioxaborolane group, such as 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole , are often used in organic synthesis due to their reactivity. The tetramethyl-1,3,2-dioxaborolane group can participate in various reactions, including borylation and hydroboration .

Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as FT-IR, NMR, and mass spectroscopy . X-ray diffraction can be used to study the crystal structure .Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolane group is known to participate in various reactions. For example, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a molecular weight of 208.07 .Scientific Research Applications

Synthesis and Characterization : Studies have focused on synthesizing and characterizing similar compounds. For example, Liao et al. (2022) synthesized a related compound and confirmed its structure using spectroscopy and X-ray diffraction. Density functional theory (DFT) calculations were performed to calculate the molecular structure, and the results were consistent with X-ray diffraction findings (Liao, Liu, Wang, & Zhou, 2022).

Organic Intermediate with Pyrazole Heterocycle : Yang et al. (2021) discussed a compound as an organic intermediate with both pyrazole heterocycle and borate functional group. The molecular structure was confirmed by various spectroscopic methods and single crystal X-ray diffraction, and further investigated using DFT (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).

Intermediate in Biologically Active Compounds : Kong et al. (2016) synthesized a compound used as an important intermediate in many biologically active compounds like crizotinib, confirming the structure through MS and 1H NMR spectrum (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their coordination complexes and antioxidant activity, revealing significant antioxidant properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

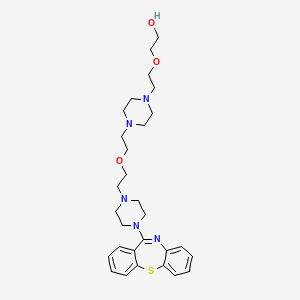

Potential Antipsychotic Agents : Wise et al. (1987) explored derivatives of a similar compound for their antipsychotic-like profile and interactions with dopamine receptors (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).

Structural and Vibrational Properties : Wu et al. (2021) synthesized similar compounds and conducted DFT and TD-DFT calculations for comparative analysis of spectroscopic data and geometrical parameters (Wu, Chen, Chen, & Zhou, 2021).

Suzuki Coupling in Synthesis : Bethel et al. (2012) developed an optimized synthesis of 3-(hetero)aryl pyrazolo[1,5-a]pyridines via Suzuki coupling using a related boronic ester (Bethel, Campbell, Goldberg, Kemmitt, Lamont, & Suleman, 2012).

In Vitro Cytotoxic Activity : Al-Sanea et al. (2020) attached different aryloxy groups to C2 of the pyrimidine ring in a related compound and tested its anticancer activity, showing appreciable inhibition in various cancer cell lines (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)8-5-14-15(6-8)7-9(13)16/h5-6H,7H2,1-4H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYVLZVRMQJRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719218 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1083326-46-8 | |

| Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol](/img/structure/B568964.png)

![1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-](/img/structure/B568965.png)